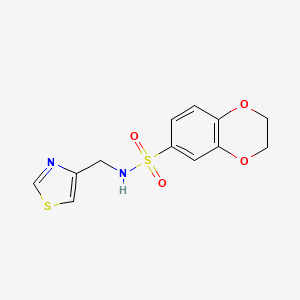![molecular formula C11H11FN2OS B7542480 N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14FNOS It is characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a carbamothioyl group
Preparation Methods
The synthesis of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-fluoroaniline in the presence of a thionating agent such as Lawesson’s reagent. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the carbamothioyl group, forming corresponding carboxylic acids and amines.
Scientific Research Applications
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the carbamothioyl group may participate in covalent bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide can be compared with similar compounds such as:
N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N-[(2-bromophenyl)carbamothioyl]cyclopropanecarboxamide: Contains a bromine atom, potentially leading to different chemical and biological properties.
N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-3-1-2-4-9(8)13-11(16)14-10(15)7-5-6-7/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZTXQJKZRZGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
